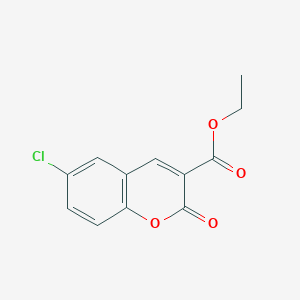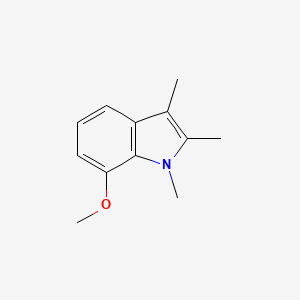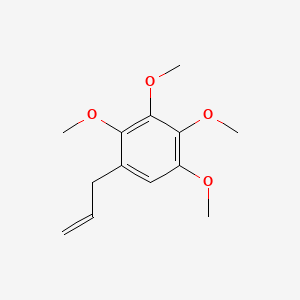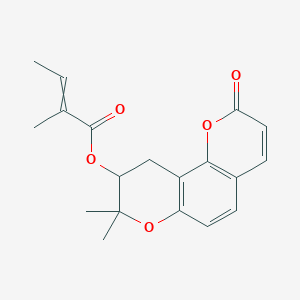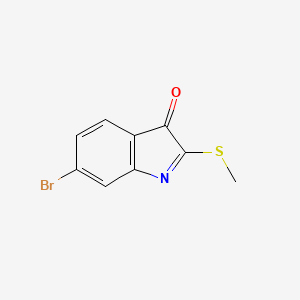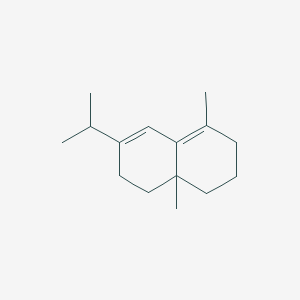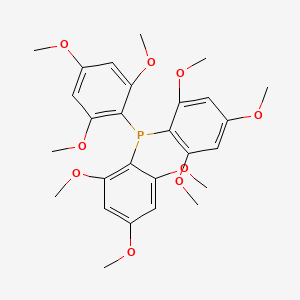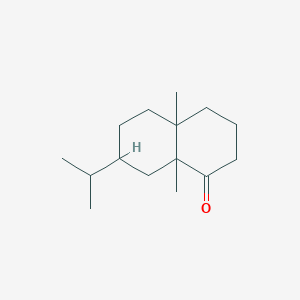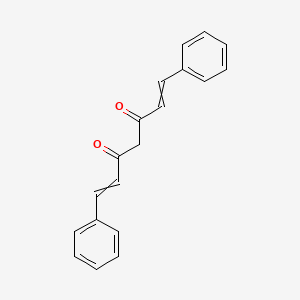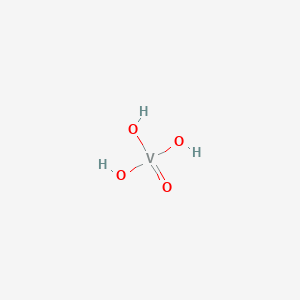![molecular formula C60H88N2O22 B1208735 4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione CAS No. 95676-81-6](/img/structure/B1208735.png)
4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione is a natural product found in Streptomyces olindensis, Streptomyces cyaneus, and other organisms with data available.
Scientific Research Applications
Nanoparticle Interaction with Epirubicin
Epirubicin, an antineoplastic in the anthracycline class, shows interactions with nanoparticles, which could be crucial for its applications in cancer therapeutics. Studies like those by Karadurmus et al. (2017) delve into the specifics of this interaction, suggesting potential avenues for targeted drug delivery and efficacy enhancement in oncology treatments (Karadurmus et al., 2017).
Synthesis and Antiviral Activity
Research by Ivashchenko et al. (2014) explores the synthesis of various compounds, including those structurally related to the compound , and their antiviral activity. This area of study is significant for developing new antiviral drugs, especially in the context of emerging infectious diseases (Ivashchenko et al., 2014).
Structural Analysis in Total Synthesis
The work of Kaiser et al. (2023) demonstrates the importance of understanding the molecular structures of complex compounds, such as those related to the compound of interest. This research is integral to the field of synthetic chemistry, particularly in efforts towards total synthesis of complex organic molecules (Kaiser et al., 2023).
Application in Spiroketal Synthesis
Favre et al. (2010) conducted studies related to the synthesis of spiroketal, a component integral to various natural products and pharmaceuticals. Understanding the synthesis and properties of related compounds can aid in the development of new drugs and understanding natural product biosynthesis (Favre et al., 2010).
Chemical Characterization and Crystal Structure Analysis
Chen et al. (2012) focused on the synthesis and characterization of related compounds, highlighting the importance of crystal structure analysis in understanding the physical and chemical properties of potential pharmaceuticals (Chen et al., 2012).
Molecular Interaction with DNA
The study by Diénès and Vogel (1996) on the interaction of similar compounds with DNA offers insights into potential applications in gene therapy and oncology, given the significance of DNA interaction in these fields (Diénès & Vogel, 1996).
Cytotoxicity Studies
Zhang et al. (2018) researched the cytotoxicity of compounds related to the one against cancer cell lines, providing a basis for the development of new chemotherapeutic agents (Zhang et al., 2018).
properties
CAS RN |
95676-81-6 |
|---|---|
Product Name |
4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione |
Molecular Formula |
C60H88N2O22 |
Molecular Weight |
1189.3 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione |
InChI |
InChI=1S/C60H88N2O22/c1-12-60(72)33(20-31-21-34(61(8)9)55(27(4)73-31)81-44-23-39(66)57(29(6)77-44)79-41-18-16-36(63)25(2)74-41)47-50(54(71)49-48(53(47)70)51(68)32-14-13-15-38(65)46(32)52(49)69)59(84-60)83-43-22-35(62(10)11)56(28(5)76-43)82-45-24-40(67)58(30(7)78-45)80-42-19-17-37(64)26(3)75-42/h13-15,25-31,33-37,39-45,55-59,63-67,70-72H,12,16-24H2,1-11H3 |
InChI Key |
OFMBTYXTQRCWOF-UHFFFAOYSA-N |
SMILES |
CCC1(C(C2=C(C(O1)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C(=CC=C7)O)O)CC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Canonical SMILES |
CCC1(C(C2=C(C(O1)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C(=CC=C7)O)O)CC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
synonyms |
antibiotic A447 A antibiotic A447-A cosmomycin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)
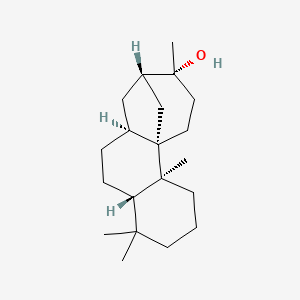
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
